7-Dihydrobenfluron

Cytotoxicity screening Macromolecular biosynthesis inhibition Benzo[c]fluorene SAR

7-Dihydrobenfluron (7-DBF; CAS 83439-20-7) is a reduced phase I metabolite of the experimental benzo[c]fluorene antineoplastic agent benfluron, bearing a C7 hydroxyl group in place of the parent ketone. With a molecular formula of C₂₁H₂₁NO₂ and a molecular weight of 319.4 g/mol, 7-DBF represents the principal carbonyl reduction product through which benfluron undergoes rapid metabolic deactivation in vivo.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 83439-20-7
Cat. No. B1221323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Dihydrobenfluron
CAS83439-20-7
Synonyms7-DBF
7-dihydrobenfluron
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41
InChIInChI=1S/C21H21NO2/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23/h3-10,13,21,23H,11-12H2,1-2H3
InChIKeyAMLZJBJUPQPFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Dihydrobenfluron (CAS 83439-20-7): Procurement-Grade Reference Standard for Benzo[c]fluorene Antineoplastic Metabolite Research


7-Dihydrobenfluron (7-DBF; CAS 83439-20-7) is a reduced phase I metabolite of the experimental benzo[c]fluorene antineoplastic agent benfluron, bearing a C7 hydroxyl group in place of the parent ketone [1]. With a molecular formula of C₂₁H₂₁NO₂ and a molecular weight of 319.4 g/mol, 7-DBF represents the principal carbonyl reduction product through which benfluron undergoes rapid metabolic deactivation in vivo [2]. First described in Neoplasma in 1989 alongside other benfluron metabolites, this compound serves as a critical reference standard for pharmacokinetic, metabolic stability, and structure-activity relationship (SAR) studies within the benzo[c]fluorene class of potential cytostatic agents [1].

Why 7-Dihydrobenfluron Cannot Be Substituted by Benfluron, Benfluron N-Oxide, or 9-Hydroxybenfluron for Metabolic Fate Studies


Within the benzo[c]fluorene antineoplastic series, each metabolite occupies a distinct position in both the metabolic cascade and the potency hierarchy, precluding functional interchangeability. Benfluron was withdrawn from clinical evaluation specifically because of unfavorable pharmacokinetics driven by rapid carbonyl reduction at C7—producing 7-dihydrobenfluron as the major inactive metabolite [1]. Downstream metabolites diverge substantially in pharmacological profile: 9-hydroxybenfluron exhibits approximately 2-fold greater in vitro potency than the parent in nucleic acid synthesis inhibition assays, while benfluron N-oxide retains distinct antineoplastic activity with a different target engagement pattern [2]. 7-DBF itself, though markedly less potent than the parent (IC₅₀ 195 vs. 55 µmol/l for adenine incorporation), retains measurable respiratory inhibitory activity comparable to benfluron and documented in vivo survival-prolonging effects at high concentrations [2][3]. These quantitative differences mean that substituting any single benzo[c]fluorene congener for another in metabolic tracing, enzyme kinetics, or in vivo efficacy modeling yields non-interchangeable results.

Quantitative Differential Evidence: 7-Dihydrobenfluron vs. Benfluron, Benfluron N-Oxide, 9-Hydroxybenfluron, and Dimefluron


IC₅₀ for Macromolecular Synthesis Inhibition: 7-Dihydrobenfluron vs. Benfluron vs. Benfluron N-Oxide in Ehrlich Ascites Carcinoma Cells

In a direct head-to-head comparison measuring inhibition of ¹⁴C-adenine incorporation into the TCA-insoluble fraction of Ehrlich ascites carcinoma (EAC) cells after 2 h incubation, 7-dihydrobenfluron (DBF) exhibited an IC₅₀ of 195 µmol/l, representing a 3.5-fold lower potency than benfluron (IC₅₀ = 55 µmol/l) and approximately 2-fold lower potency than benfluron N-oxide (IC₅₀ = 100 µmol/l) [1]. For ¹⁴C-valine incorporation, IC₅₀ values were slightly higher across all three compounds but maintained the same rank order. In contrast, 9-hydroxybenfluron demonstrated superior potency with an IC₅₀ of 22.5 µmol/l for ¹⁴C-adenine incorporation, approximately 2-fold more potent than benfluron itself [1].

Cytotoxicity screening Macromolecular biosynthesis inhibition Benzo[c]fluorene SAR

ATP Depletion Potency in Tumor Cells: 7-Dihydrobenfluron Occupies an Intermediate Tier Between Benfluron and Benfluron N-Oxide

In a comparative study evaluating ATP level changes in both Ehrlich ascites carcinoma and P388 leukemia cells after 2 h incubation, none of the three compounds (benfluron, 7-dihydrobenfluron, benfluron N-oxide) significantly depressed ATP at concentrations up to 37.5 µmol/l. At concentrations of 75 µmol/l and higher, benfluron (BF) proved the most effective ATP-depleting agent, 7-dihydrobenfluron (DBF) was less effective, while benfluron N-oxide (NOBF) was practically without any effect [1]. The ATP-depleting effect of BF and DBF was detectable as early as 15 min at the highest concentrations tested. Among comparator cytostatic drugs, Mitoxantrone, CCNU, and Me-CCNU also proved efficient, but the differential within the benzo[c]fluorene series remained distinct [1].

Energy metabolism disruption ATP depletion assay Tumor cell pharmacology

Respiratory Inhibition in Tumor Cells: 7-Dihydrobenfluron Matches Benfluron Efficacy, Both Surpassing Benfluron N-Oxide

A direct comparative study of endogenous and exogenous respiration (with succinate as substrate) in P388 murine leukemia and Ehrlich ascites carcinoma cells revealed that benfluron and 7-dihydrobenfluron (DBF) exerted an almost identical inhibitory effect on exogenous respiration, while benfluron N-oxide (NOBF) did not interfere with respiratory processes in Ehrlich cells even at quite high concentrations [1]. Both BF and DBF were identified as the most efficient inhibitors among the three compounds tested. Notably, P388 leukemia cells were less sensitive to respiratory inhibition than Ehrlich ascites cells across all three compounds, indicating cell-type-dependent effects [1].

Mitochondrial respiration Oxygen consumption Exogenous respiration inhibition

Carbonyl Reduction Susceptibility: 7-Dihydrobenfluron as the Metabolic Fate That Dimefluron Was Engineered to Resist

The carbonyl reduction of benfluron at C7 to form 7-dihydrobenfluron (reduced benfluron, red-B) has been definitively characterized as the principal metabolic deactivation pathway for this compound class [1]. This rapid inactivation drove the structural redesign leading to dimefluron (3,9-dimethoxybenfluron), in which the dimethoxy substitution was specifically introduced to suppress carbonyl reduction. Quantitative comparison in human liver preparations demonstrated that carbonyl reduction of dimefluron was 4-fold less extensive in microsomes and 6–10-fold less extensive in cytosol compared with benfluron; in primary human hepatocytes, 10–20 times higher amounts of dihydrobenfluron (7-DBF equivalent) were detected than dihydrodimefluron [2]. The purification studies confirmed that 11β-HSD 1 reduced benfluron at approximately 10-fold higher rates than dimefluron [2]. Intestinal wall metabolism additionally contributes to benfluron deactivation via reduction to 7-DBF, a pathway confirmed in rat intestinal subcellular fractions [3].

Carbonyl reduction Metabolic deactivation Drug design Pharmacokinetic optimization

Cytolytic Activity and In Vivo Survival Prolongation: 7-Dihydrobenfluron Retains Tumor Cell Membrane-Disrupting and Survival-Extending Effects at High Concentrations

In a study of cytolytic activity using both Ehrlich ascites carcinoma (EAC) and P388 leukemia cells, 7-dihydrobenfluron (DBF) demonstrated considerable cytolytic activity as measured by lactate and malate dehydrogenase release, protein leakage into the culture medium, and morphological changes, particularly at higher concentrations [1]. Critically, the highest tested concentrations of DBF caused a significant prolongation of the survival time of experimental animals bearing these tumors, establishing that the reduced metabolite is not entirely devoid of in vivo antitumor activity despite its lower potency in biosynthetic inhibition assays [1]. While the parent compound benfluron and 9-hydroxybenfluron generally exhibited higher cytostatic potency across a panel of cell lines (HeLa, HMB-2, T47D, V79B), DBF occupied an intermediate tier above benfluron N-oxide, which consistently showed the lowest activity [2].

Cytolytic activity In vivo antitumor efficacy Survival prolongation Lactate dehydrogenase release

Procurement Application Scenarios: When 7-Dihydrobenfluron Is the Scientifically Indicated Choice


Pharmacokinetic and Metabolic Stability Studies of Benzo[c]fluorene Antineoplastic Candidates

When profiling the metabolic fate of novel benzo[c]fluorene derivatives, 7-DBF is required as the authentic reference standard for quantifying carbonyl reduction—the principal deactivation pathway that led to benfluron's clinical withdrawal [1]. Its use as a calibration standard in HPLC/MS assays enables direct measurement of the deactivation burden that structural modifications (e.g., 3,9-dimethoxy substitution in dimefluron) are designed to suppress, where dimefluron shows 4–20× less reduction than benfluron depending on the enzyme system [2][3].

Carbonyl Reductase Enzyme Kinetics and Substrate Specificity Profiling

7-DBF is the product of carbonyl reduction catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD 1) and cytosolic carbonyl reductase acting on benfluron [2]. Laboratories studying these enzymes require 7-DBF as both a product identification standard and, in its enantiomerically resolved forms, as a probe for stereospecificity of carbonyl reductases across species (rat, rabbit, pig, guinea pig, goat, human), where chiral HPLC separation methods have been specifically developed for this purpose [1].

Mitochondrial and Energy Metabolism Toxicity Screening in Tumor Cell Pharmacology

7-DBF occupies a unique intermediate position in the benzo[c]fluorene energy disruption hierarchy: it retains respiratory inhibitory activity comparable to benfluron while benfluron N-oxide is entirely inactive on respiration [4], and it partially depletes ATP at ≥75 µmol/l where NOBF shows no effect [5]. This profile makes 7-DBF the appropriate compound for dissecting structure-dependent mitochondrial toxicity mechanisms, particularly in experiments designed to separate ketone-dependent from ketone-independent effects on oxidative phosphorylation.

In Vivo Metabolite Efficacy Tracing and PK/PD Modeling

Given that 7-DBF administration at high concentrations prolonged survival in tumor-bearing mice [6], it serves as a critical in vivo probe for determining whether antitumor efficacy observed with benfluron or its derivatives arises from the parent compound, from active metabolites (e.g., 9-hydroxybenfluron, benfluron N-oxide), or from the reduced metabolite itself. This is essential for accurate PK/PD modeling where metabolite contributions to overall efficacy must be deconvoluted, particularly given that intestinal wall and hepatic metabolism both contribute to benfluron→DBF conversion [7].

Quote Request

Request a Quote for 7-Dihydrobenfluron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.